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Q1: What are the primary experimental methods to improve PABA's solubility and dissolution? The
most effective method is the formation of co-crystals with a suitable API. A 2024 study successfully created
a co-crystal of Progesterone (PROG) and PABA, which demonstrated significantly enhanced dissolution

properties [1].

Q2: What experimental protocol is used to create and validate a PABA co-crystal? The development of
a PROG-PABA co-crystal followed a structured workflow [1]:

¢ In-silico Screening: The co-cformer (PABA) was first identified using the Cambridge Structural
Database (CSD) Co-crystal design function for its potential to form a stable co-crystal with the API.

e Lab-scale Formation & Confirmation: The co-crystal was formed via a solution evaporation
crystallisation experiment and confirmed using single crystal X-ray diffraction (SCXRD).

e Scale-up: Liquid-assisted grinding was identified as the optimal scale-up method, outperforming
spray drying and anti-solvent methods in purity.

¢ Characterization: The scaled-up product was characterized using Differential Scanning Calorimetry
(DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

e Performance Testing: Key tests included aqueous solubility, stability (e.g., 3 months at 75% relative
humidity), and dissolution measurements.

The diagram below illustrates this co-crystal development workflow.
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Q3: What quantitative improvement can be expected from a PABA co-crystal? The PROG-PABA co-

crystal showed a substantial increase in dissolution performance compared to the pure PROG starting
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material and a commercial formulation [1]. The table below summarizes the key experimental data.

Parameter Performance Result Experimental Context
Aqueous Increased distinct aqueous Compared to pure PROG starting material [1].
Solubility solubility

Dissolution (3- Over 30 times more PROG
hour) dissolved

Stability Stable for 3 months at 75%
relative humidity

From tablets of PROG-PABA co-crystal vs.
Utrogestan soft gel capsules [1].

Co-crystal formulation under accelerated stability
testing [1].

Q4: How can I predict PABA's solubility behavior in different solvents during crystallisation?

Understanding the solvent-dependent crystallization behavior of PABA is critical. Experimental research

shows [2]:

¢ Polymorphism: PABA has two enantiotropically related polymorphs (a and ). The a-form is
constructed from carboxylic acid dimers, while the B-form features a hydrogen-bonded tetramer

network.

¢ Solvent Effect: The a-form crystallizes from organic solvents, while both a and (3 forms can be
obtained from water. Water may play a key role in stabilizing the nucleation transition state for both

polymorphs.

¢ Growth Kinetics: Crystal growth kinetics for the a-form are fastest in water, followed by acetonitrile,
ethyl acetate, and slowest in 2-propanol. Strong solvation of the carboxylic acid group in alcohols like

2-propanol leads to slower growth.

Q5: What in-silico tools can help predict solubility for candidate molecules early in development?

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are

valuable for a priori solubility estimation [3] [4] [5].

e For drug-like small molecules: QSAR models based on simple 1D and 2D molecular descriptors
can predict solubility without experimental input, serving as an effective decision tool in early

discovery [3].

¢ General machine learning models: Recent models use a small set of 14 physicochemical
descriptors and achieve high accuracy, predicting solubility within LogS + 0.7 for novel compounds
[5]. These models help understand the relationship between molecular properties and solubility in

different solvents.

© 2026 Smolecule. All rights reserved.

3/5 Tech Support


https://centaur.reading.ac.uk/115220/
https://centaur.reading.ac.uk/115220/
https://centaur.reading.ac.uk/115220/
https://centaur.reading.ac.uk/115220/
https://research.manchester.ac.uk/en/studentTheses/molecules-clusters-and-crystals-the-crystallisation-of-p-aminoben
https://www.sciencedirect.com/science/article/abs/pii/S0968089610007406
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037471/
https://www.nature.com/articles/s41467-020-19594-z
https://www.sciencedirect.com/science/article/abs/pii/S0968089610007406
https://www.nature.com/articles/s41467-020-19594-z
https://www.smolecule.com/products/s518503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Key Considerations for Experimental Design

e Early Assessment: Integrate computational predictions and high-throughput experimental screening
(like ASD-HIPROS for amorphous solid dispersions) early in development to identify solubility issues
sooner [6].

e Solvent Selection: For PABA crystallization, note that the choice of solvent (organic vs. water)
directly controls which polymorph you obtain, which can impact final product properties [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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